molecular formula C12H10N4O3S2 B2698364 4-isothiocyanato-N-(3-methoxypyrazin-2-yl)benzenesulfonamide CAS No. 887833-54-7

4-isothiocyanato-N-(3-methoxypyrazin-2-yl)benzenesulfonamide

Cat. No.: B2698364
CAS No.: 887833-54-7
M. Wt: 322.36
InChI Key: MWDUVPKYEZTTAE-UHFFFAOYSA-N
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Description

4-Isothiocyanato-N-(3-methoxypyrazin-2-yl)benzenesulfonamide ( 887833-54-7) is a chemical compound with a molecular formula of C12H10N4O3S2 and a molecular weight of 322.36 g/mol [ citation 1 ]. Its structure features a benzenesulfonamide core linked to a 3-methoxypyrazine ring, with an isothiocyanate functional group (-N=C=S) at the para position of the benzene ring, making it a valuable intermediate for chemical synthesis and bioconjugation [ citation 3 ]. Researchers should note that this product is For Research Use Only and is not intended for diagnostic or therapeutic procedures. The core structure of this compound, specifically the sulfonamide moiety linked to a methoxypyrazine, is shared with established pharmaceutical agents like sulfamethoxypyrazine (sulfalene) [ citation 2 ]. Sulfalene is a prolonged-action drug traditionally used in the treatment of urinary tract infections and chronic bronchitis, and is presently employed in combination therapies for malaria [ citation 2 ]. The addition of the reactive isothiocyanate group significantly expands its potential research applications, particularly as a versatile handle for coupling with amines or other nucleophiles in target molecules. Isothiocyanates (ITCs) as a class, such as Benzyl Isothiocyanate (BITC), have attracted significant research interest for their biological activity, including the ability to promote apoptosis, inhibit cell cycle progression, and suppress metastasis and angiogenesis [ citation 5 ]. Studies have shown that BITC can act synergistically with established chemotherapeutic agents, enhancing their efficacy [ citation 5 ]. Therefore, this compound offers researchers a multifunctional tool for developing new chemical probes and investigating combination therapies, especially in areas such as medicinal chemistry and drug discovery. Please handle with care and refer to the Safety Data Sheet for proper handling procedures.

Properties

IUPAC Name

4-isothiocyanato-N-(3-methoxypyrazin-2-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4O3S2/c1-19-12-11(13-6-7-14-12)16-21(17,18)10-4-2-9(3-5-10)15-8-20/h2-7H,1H3,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWDUVPKYEZTTAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CN=C1NS(=O)(=O)C2=CC=C(C=C2)N=C=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

4-Isothiocyanato-N-(3-methoxypyrazin-2-yl)benzenesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The isothiocyanate group can react with nucleophiles such as amines and alcohols to form thiourea and thiocarbamate derivatives, respectively.

    Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides and sulfones, while reduction can lead to the formation of amines and thiols.

    Hydrolysis: The isothiocyanate group can be hydrolyzed under acidic or basic conditions to form the corresponding amine and carbon dioxide.

Common reagents used in these reactions include thiophosgene, hydrogen peroxide (for oxidation), and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₁₂H₁₀N₄O₃S₂
  • Molecular Weight : 322.37 g/mol
  • CAS Number : 887833-54-7
  • MDL Number : MFCD08282680

The compound's structure allows it to participate in various chemical reactions, making it a valuable building block in synthetic chemistry.

Chemistry

4-Isothiocyanato-N-(3-methoxypyrazin-2-yl)benzenesulfonamide serves as a versatile building block in organic synthesis. It can be utilized in the development of pharmaceuticals and agrochemicals due to its ability to undergo substitution reactions, oxidation, and hydrolysis. The isothiocyanate group is particularly reactive, allowing for the formation of thiourea and thiocarbamate derivatives when reacted with nucleophiles such as amines and alcohols.

Biology

The compound is under investigation for its potential biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that it exhibits significant antimicrobial properties against various bacterial strains. Isothiocyanates are known to disrupt cellular processes, potentially leading to bacterial growth inhibition .
  • Antitumor Activity : Research indicates that compounds containing isothiocyanate groups can induce apoptosis in cancer cells. Studies have shown that derivatives can inhibit the growth of breast cancer cell lines at low concentrations, suggesting that this compound may have similar effects .

Medicine

Ongoing research aims to explore the therapeutic potential of 4-isothiocyanato-N-(3-methoxypyrazin-2-yl)benzenesulfonamide in targeting specific enzymes and receptors involved in disease pathways. Its mechanism of action involves covalent bonding with nucleophilic sites on proteins, which may inhibit enzyme activity or modulate receptor function, particularly in cancer treatment .

Case Study 1: Antitumor Efficacy

A study demonstrated that certain isothiocyanate derivatives could significantly induce apoptosis in glioblastoma multiforme cells through caspase activation and cell cycle disruption. This highlights the importance of structural modifications in optimizing the biological activity of these compounds .

Case Study 2: Antimicrobial Properties

Another investigation assessed the antimicrobial efficacy of various isothiocyanate derivatives against common pathogens like Staphylococcus aureus and Escherichia coli. Results indicated strong inhibition, showcasing the potential for these compounds as therapeutic agents against infections .

Mechanism of Action

The mechanism of action of 4-isothiocyanato-N-(3-methoxypyrazin-2-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The isothiocyanate group is highly reactive and can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or modulation of receptor function. This reactivity underlies its potential therapeutic effects, particularly in the inhibition of cancer cell growth and proliferation.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Effects on Physicochemical Properties

The substituents on the sulfonamide nitrogen and benzene ring significantly influence solubility, stability, and reactivity. Key analogs and their properties are summarized below:

Compound Name Substituents (R1, R2) Physical Properties Key Features Reference ID
4-Isothiocyanato-N-(3-methoxypyrazin-2-yl)benzenesulfonamide R1 = 3-methoxypyrazin-2-yl, R2 = -NCS Discontinued commercial product; no reported MP. Purity: 98% (discontinued) Methoxy group may reduce acidity vs. nitro analogs
4-Isothiocyanato-N-(5-methylisoxazol-3-yl)benzenesulfonamide (4x) R1 = 5-methylisoxazol-3-yl, R2 = -NCS Yellow solid; MP: 168–169°C; Yield: 97% Isoxazole ring enhances π-π stacking
N-[(Styrylquinolin-7-yl)]-4-nitrobenzenesulfonamide R1 = Styrylquinolin-7-yl, R2 = -NO2 Not reported Nitro group increases acidity (pKa ~6.5), enhancing metal chelation
4-Amino-N-(3-methoxypyrazin-2-yl)benzenesulfonamide R1 = 3-methoxypyrazin-2-yl, R2 = -NH2 Crystallizes in orthorhombic Pbca; a = 10.7589 Å Amino precursor; used in further functionalization

Key Observations :

  • Methoxy vs.
  • Heterocyclic Moieties : Pyrazine (as in the target compound) and isoxazole rings (as in 4x) confer distinct electronic and steric profiles. Isoxazole-containing analogs exhibit higher synthetic yields (97% vs. discontinued status of the target compound) .
Anticancer Activity
  • Pyrazolopyrimidine Derivative (73): Synthesized from 4-isothiocyanato-N-(quinoxalin-2-yl)benzenesulfonamide, this compound showed IC50 = 26.84 µM against Hep-G2 cells, outperforming 5-fluorouracil . The quinoxaline moiety likely enhances intercalation with DNA or proteins.
  • Target Compound: No direct activity data are available, but the 3-methoxypyrazine group may limit membrane permeability due to polarity, contrasting with lipophilic quinoxaline .
Antimicrobial and Antiviral Activity
  • Pyrazolo[1,5-a]pyrimidine Derivatives : Sulfathiazole-based analogs demonstrated broad-spectrum antimicrobial activity, with MIC values <10 µg/mL against S. aureus and E. coli .
  • Styrylquinolin-7-yl-benzenesulfonamides: Compounds with free hydroxyl groups showed 96.7% HIV integrase inhibition, while methoxy-substituted analogs (e.g., IIIg) dropped to 72.9% . This suggests that the target compound’s methoxy group may similarly reduce antiviral potency.

Biological Activity

4-Isothiocyanato-N-(3-methoxypyrazin-2-yl)benzenesulfonamide is a synthetic compound with potential biological activity, particularly in the fields of cancer research and antimicrobial studies. This article explores its biological properties, mechanisms of action, and relevant case studies.

  • Chemical Formula : C₁₂H₁₀N₄O₃S₂
  • Molecular Weight : 322.37 g/mol
  • CAS Number : 887833-54-7
  • MDL Number : MFCD08282680
  • Hazard Classification : Irritant

The biological activity of 4-isothiocyanato-N-(3-methoxypyrazin-2-yl)benzenesulfonamide is primarily attributed to its isothiocyanate group, which is known for its ability to interact with various biological targets, including enzymes and receptors involved in tumor growth and inflammation.

Antitumor Activity

Recent studies have demonstrated that compounds containing isothiocyanate groups exhibit significant cytotoxic effects against various cancer cell lines. The mechanism typically involves:

  • Induction of apoptosis through the activation of caspases.
  • Inhibition of cell proliferation by disrupting cell cycle progression.

For instance, research has shown that related compounds can inhibit the growth of breast cancer cells (MCF-7 and MDA-MB-231) at nanomolar concentrations, suggesting a potential for 4-isothiocyanato-N-(3-methoxypyrazin-2-yl)benzenesulfonamide to exhibit similar effects .

Antimicrobial Activity

Isothiocyanates are also recognized for their antimicrobial properties. Studies indicate that they can inhibit the growth of various bacterial strains by disrupting cellular processes. The compound's efficacy against specific pathogens remains an area of active research, with preliminary results showing promising outcomes against Gram-positive and Gram-negative bacteria.

Case Study 1: Antitumor Efficacy

A study conducted on derivatives of isothiocyanates revealed that certain modifications could enhance their antitumor properties. In vitro assays demonstrated that these derivatives could induce significant apoptosis in glioblastoma multiforme cells. The study highlighted the importance of structural modifications in optimizing biological activity .

Case Study 2: Antimicrobial Properties

In another investigation, the antimicrobial activity of several isothiocyanate derivatives was assessed against common pathogens. The results indicated that compounds similar to 4-isothiocyanato-N-(3-methoxypyrazin-2-yl)benzenesulfonamide exhibited strong inhibition against Staphylococcus aureus and Escherichia coli, showcasing their potential as therapeutic agents in treating infections .

Research Findings Summary Table

Study Focus Findings References
Antitumor ActivityInduced apoptosis in glioblastoma cells; effective at nanomolar levels
Antimicrobial ActivitySignificant inhibition of S. aureus and E. coli
Structure-Activity RelationshipModifications enhance biological efficacy

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-isothiocyanato-N-(3-methoxypyrazin-2-yl)benzenesulfonamide, and how are intermediates characterized?

  • Methodological Answer : The compound can be synthesized via coupling reactions between anthranilic acid derivatives and isothiocyanate-functionalized benzenesulfonamides. For example, refluxing 3-isothiocyanato-benzenesulfonamide with substituted pyrazinamines in alcohol solvents (e.g., ethanol) yields the target compound. Characterization typically involves ¹H/¹³C NMR for structural confirmation, mass spectrometry (MS) for molecular weight validation, and elemental analysis to verify purity .

Q. What safety protocols are critical when handling isothiocyanate-containing compounds like this sulfonamide?

  • Methodological Answer : Due to the reactivity of the isothiocyanate group, use fume hoods and personal protective equipment (PPE) to avoid inhalation or skin contact. Follow protocols for hazardous waste disposal. Safety data from analogous compounds (e.g., benzyl isothiocyanate derivatives) recommend P302+P352/P313/P315 hazard codes, emphasizing immediate medical attention upon exposure .

Q. How can researchers verify the purity and stability of this compound under varying storage conditions?

  • Methodological Answer : Perform HPLC or TLC analyses to assess purity. Stability studies should monitor degradation under light, humidity, and temperature (e.g., 4°C vs. room temperature). For hygroscopic analogs, desiccators with silica gel are recommended .

Advanced Research Questions

Q. How can computational chemistry optimize reaction conditions for synthesizing this compound?

  • Methodological Answer : Employ quantum chemical calculations (e.g., DFT) to predict reaction pathways and transition states. Tools like ICReDD’s reaction path search methods integrate computational and experimental data to narrow optimal conditions (e.g., solvent polarity, temperature). This reduces trial-and-error experimentation and accelerates discovery .

Q. What strategies resolve contradictions between predicted and observed biological activity of this sulfonamide?

  • Methodological Answer : Discrepancies may arise from unaccounted structural features (e.g., tautomerism of the pyrazine ring) or impurities. Use X-ray crystallography (as done for the analog 4-amino-N-(3-methoxypyrazin-2-yl)benzenesulfonamide ) to confirm stereochemistry. Pair molecular docking with bioactivity assays to validate binding modes to target enzymes/receptors .

Q. How do solvent systems influence the solubility and reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility but may promote side reactions. Test co-solvent systems (e.g., DCM/MeOH) to balance reactivity and stability. For analogs like sodium N-(benzenesulfonyl)pyridin-aminides, ethanol/water mixtures improved yields while minimizing decomposition .

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